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Compound of Interest

Compound Name:
4-(trans-4-

Methylcyclohexyl)cyclohexanone

CAS No.: 151772-66-6

Cat. No.: B179048

Get Quote

Executive Summary
4-(trans-4-Methylcyclohexyl)cyclohexanone represents a critical class of "saturated

pharmacophores" in modern medicinal chemistry. As the industry moves away from flat,

aromatic-heavy molecules ("Escape from Flatland") to improve solubility and target specificity,

this bicyclic ketone offers a pre-organized, rigid, and lipophilic scaffold.

Unlike its aromatic counterparts (e.g., biphenyl ketones), this molecule allows for the precise

positioning of substituents in 3D space, primarily favoring the thermodynamically stable

trans,trans configuration. It serves as a versatile building block for:

Bioisosteric Replacement: Mimicking steroid cores or biphenyl systems with improved

metabolic stability.

GPCR Ligand Design: Creating bulky, hydrophobic tails for receptor occupancy (e.g., Sigma

receptors).
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Transition State Mimetics: In protease inhibitor design where rigid spacing is required.

Chemical Profile & Structural Properties[1][2][3][4]
Property Value / Description

Chemical Name 4-(trans-4-Methylcyclohexyl)cyclohexanone

CAS Number 55288-82-3

Molecular Formula C₁₃H₂₂O

Molecular Weight 194.31 g/mol

Core Geometry Bicyclohexyl (Rigid, non-planar)

Key Feature

Stereocontrol: The trans-linkage between rings

is thermodynamically preferred, locking the

system into an extended conformation.[1]

LogP (Calc) ~3.8 (High Lipophilicity)

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water.

Core Applications in Medicinal Chemistry
Bioisosteric Replacement of Biphenyls and
Naphthalenes
The bicyclohexyl core is a saturated bioisostere for biphenyl or naphthalene rings. Replacing

aromatic rings with saturated systems often results in:

Improved Solubility: Disruption of

-

stacking in crystal lattices.

Metabolic Stability: Elimination of aromatic hydroxylation sites (CYP450 metabolism).
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Target Selectivity: Greater 3D complexity (sp³ vs sp² carbons) allows for more specific

binding pocket interactions.

Scaffold for Antiprotozoal and Antidiabetic Analogs
While specific drugs like Atovaquone (antimalarial) utilize a chlorophenyl-cyclohexyl core and

Glimepiride (antidiabetic) utilizes a methylcyclohexyl amine, the 4-(trans-4-
Methylcyclohexyl)cyclohexanone scaffold is the premier reagent for synthesizing

bicyclohexyl analogs of these drugs.

Application: Synthesis of "Super-Lipophilic" analogs of Atovaquone to penetrate cysts or

deep tissue reservoirs.

Mechanism:[2][1][3][4][5] The ketone functionality allows for facile attachment to

naphthoquinone cores via Grignard or radical chemistry.

Synthesis of Liquid Crystal Pharmaceuticals
Beyond traditional small molecules, this scaffold is essential in designing Liquid Crystal

Nanocarriers (LCNs). The rigid rod-like shape of the trans,trans-isomer is ideal for forming

mesophases that can encapsulate hydrophobic drugs for controlled release.

Experimental Protocols
Protocol A: Stereoselective Reductive Amination
Objective: To convert the ketone into a secondary or tertiary amine, a common motif in GPCR

ligands (e.g., Sigma-1 receptor antagonists), ensuring the trans stereochemistry is maintained.

Mechanism: The reaction proceeds via an imine/iminium intermediate. Using a bulky hydride

source or thermodynamic control favors the equatorial attack, yielding the thermodynamically

stable trans-amine (equatorial amine on the cyclohexyl ring).

Materials:

Substrate: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)

Amine: Primary or Secondary amine (1.1 eq)
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Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

Solvent: 1,2-Dichloroethane (DCE) or THF

Catalyst: Acetic Acid (1-2 eq)

Step-by-Step Methodology:

Imine Formation: In a dry round-bottom flask under N₂, dissolve the ketone (1.0 mmol) and

the amine (1.1 mmol) in DCE (5 mL).

Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes to

ensure imine formation.

Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA).

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

Critical Control: STAB is preferred over NaCNBH₃ to avoid cyanide handling and for better

diastereoselectivity.

Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC or LC-

MS.

Quench: Quench with saturated aqueous NaHCO₃.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate.

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc or

DCM/MeOH).

Expected Outcome: Predominantly trans-amine (dr > 90:10).

Protocol B: Grignard Addition for Tertiary Alcohol
Scaffolds
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Objective: To introduce an aryl group (e.g., mimicking the naphthoquinone core of Parvaquone

analogs) creating a tertiary alcohol.

Materials:

Substrate: 4-(trans-4-Methylcyclohexyl)cyclohexanone (1.0 eq)

Reagent: Arylmagnesium Bromide (e.g., Phenylmagnesium bromide) (1.2 eq)

Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck flask and purge with Argon. Add the ketone (1.0 mmol) dissolved

in anhydrous THF (5 mL).

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

Reasoning: Low temperature favors axial attack of the nucleophile, leading to the alcohol

in the equatorial position (kinetic control), though thermodynamic equilibration may occur.

Addition: Add the Grignard reagent (1.2 mmol) dropwise via syringe pump over 20 minutes.

Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

Quench: Carefully quench with saturated aqueous NH₄Cl.

Extraction: Extract with Ethyl Acetate.

Analysis: Analyze the diastereomeric ratio (cis/trans alcohol) via ¹H NMR.

Visualizing the Synthetic Workflow
The following diagram illustrates the divergent synthetic pathways starting from 4-(trans-4-
Methylcyclohexyl)cyclohexanone, highlighting its versatility in generating diverse medicinal

scaffolds.
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Figure 1: Divergent synthetic pathways for CAS 55288-82-3 in medicinal chemistry

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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